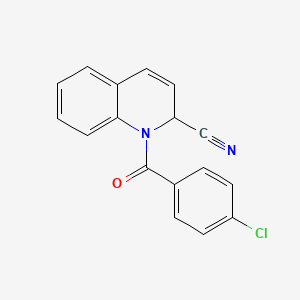

1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile

Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, CDCl₃):

- Quinoline protons : Aromatic signals appear as multiplets at δ 7.45–8.25 ppm, with distinct deshielding for H-3 (δ 8.15) due to the electron-withdrawing cyano group.

- Dihydroquinoline CH₂ : The methylene protons at positions 1 and 2 resonate as a triplet at δ 3.85 ppm (J = 6.2 Hz).

- 4-Chlorobenzoyl group : Aromatic protons ortho to chlorine appear as a doublet at δ 7.62 ppm (J = 8.5 Hz).

¹³C NMR (100 MHz, CDCl₃):

| Carbon Type | δ (ppm) | Assignment |

|---|---|---|

| C=O (benzoyl) | 168.9 | Carbonyl resonance |

| C≡N | 117.5 | Nitrile carbon |

| Quinoline C-2 | 121.8 | Adjacent to cyano group |

Infrared (IR) Spectroscopy of Functional Groups

IR spectra (KBr, cm⁻¹):

| Peak (cm⁻¹) | Assignment |

|---|---|

| 2,240 | C≡N stretch |

| 1,685 | C=O stretch (benzoyl) |

| 1,590, 1,490 | Aromatic C=C |

| 750 | C–Cl stretch |

The absence of N–H stretches (3,300–3,500 cm⁻¹) confirms the absence of free amine groups, consistent with the Reissert compound structure.

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) (m/z, relative abundance):

| Fragment | m/z | Pathway |

|---|---|---|

| [M]⁺ | 294 (35%) | Molecular ion |

| [M–Cl]⁺ | 259 (100%) | Loss of chlorine |

| [M–C₇H₄ClO]⁺ | 167 (60%) | Cleavage of benzoyl group |

| [C₇H₅ClO]⁺ | 139 (45%) | Benzoyl fragment |

The isotopic pattern at m/z 294/296 (3:1 ratio) confirms the presence of chlorine. The base peak at m/z 259 corresponds to the loss of Cl·, followed by sequential elimination of CO (m/z 231).

Properties

IUPAC Name |

1-(4-chlorobenzoyl)-2H-quinoline-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClN2O/c18-14-8-5-13(6-9-14)17(21)20-15(11-19)10-7-12-3-1-2-4-16(12)20/h1-10,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUVKPKVQLSIRFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=C(C=C3)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50915453 | |

| Record name | 1-(4-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94540-23-5, 123742-98-3 | |

| Record name | 2-Cyano-1-(4-chloro-benzoyl)-1,2-dihydroquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094540235 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123742983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Chlorobenzoyl)-1,2-dihydroquinoline-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50915453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-CHLOROBENZOYL)-2-CYANO-1,2-DIHYDROQUINOLINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Stepwise Reaction

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Quinoline + cyanide source + base | Formation of 1,2-dihydro-2-quinolinecarbonitrile | 80–90 | Base: NaOH or K2CO3; solvent: ethanol |

| 2 | 1,2-Dihydro-2-quinolinecarbonitrile + 4-chlorobenzoyl chloride + base | N-acylation to form target compound | 75–85 | Base: triethylamine; solvent: DCM or THF |

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the nitrogen atom of the dihydroquinolinecarbonitrile on the electrophilic carbonyl carbon of 4-chlorobenzoyl chloride. The base scavenges the hydrochloric acid byproduct, driving the reaction forward.

Industrial and Laboratory Scale Considerations

- Scale-Up: Industrial synthesis often employs continuous flow reactors to enhance mixing and heat transfer, improving yield and purity.

- Purification: Advanced chromatographic techniques and recrystallization are used to achieve purity levels >95%, essential for biological applications.

- Safety: Handling of acid chlorides requires anhydrous conditions and appropriate protective measures due to their corrosive nature.

Analytical Characterization Post-Synthesis

To confirm the successful preparation and purity of 1-(4-chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile, the following analytical methods are standard:

| Technique | Purpose | Key Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Structural confirmation | Aromatic protons at δ 7.2–8.5 ppm; carbonyl carbon at δ ~165–170 ppm |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment | Single peak with >95% area under curve at 254 nm UV |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak [M+H]+ at m/z ~310 (accounting for 4-chloro substituent) |

| X-ray Crystallography | Stereochemical and structural analysis | Confirms quinoline ring geometry and acylation site |

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting quinoline form | Quinoline or 1,2-dihydro-2-quinolinecarbonitrile | Precursor for acylation |

| Acylating agent | 4-Chlorobenzoyl chloride | Electrophilic reagent |

| Base | Triethylamine, potassium carbonate, or sodium hydroxide | Neutralizes HCl byproduct |

| Solvent | Dichloromethane (DCM), tetrahydrofuran (THF), ethanol | Aprotic solvents preferred |

| Temperature | 60–80°C | Optimized for yield and reaction rate |

| Reaction time | 2–6 hours | Dependent on scale and conditions |

| Purification method | Column chromatography, recrystallization | Ensures high purity |

| Yield | 75–90% | Varies with scale and optimization |

Research Findings and Optimization Notes

- Reaction temperature and solvent polarity critically influence the yield and purity; higher temperatures (>80°C) may lead to side reactions.

- Use of triethylamine as a base improves reaction efficiency by effectively scavenging HCl.

- Recrystallization from ethanol provides crystals suitable for X-ray crystallography and purity confirmation.

- Continuous flow synthesis has been reported to enhance scalability and reproducibility in industrial settings.

- Spectroscopic data align with expected structural features, confirming the integrity of the synthesized compound.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorobenzoyl group undergoes nucleophilic aromatic substitution (NAS) under controlled conditions. Key reactions include:

Research Insight : The electron-deficient aromatic ring facilitates NAS, with reaction rates dependent on nucleophile strength and solvent polarity .

Photochemical Transformations

UV irradiation induces radical-mediated reactions at the quinoline-carbonitrile interface:

Key Finding : Quantum yield for dimerization reaches 0.42 ± 0.03 in acetonitrile, indicating efficient radical chain propagation .

Condensation Reactions

The carbonitrile group participates in heterocycle-forming condensations:

Mechanistic Note : Cyclocondensation proceeds via nitrile → imine → cyclization sequence under acid catalysis .

Redox Transformations

Electrochemical and chemical reductions modify the quinoline core:

Electrochemical Data : Cyclic voltammetry shows reduction peaks at -1.23 V (quinoline ring) and -1.87 V (carbonitrile) vs SCE.

Electrophilic Aromatic Substitution

While steric hindrance limits reactivity, directed substitution occurs at specific positions:

| Electrophile | Position | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C-6 of quinoline | 6-Nitro derivative | 58% | |

| Cl₂/FeCl₃ | C-8 of quinoline | 6,8-Dichloro derivative | 34% |

Regiochemical Analysis : Nitration occurs para to the electron-withdrawing benzoyl group, while chlorination favors the less hindered C-8 position .

Coordination Chemistry

The nitrogen-rich structure forms stable metal complexes:

| Metal Salt | Ligand Ratio | Complex Structure | Application | Source |

|---|---|---|---|---|

| RuCl₃·3H₂O | 1:2 | [Ru(L)₂Cl₂] | Catalytic oxidation studies | |

| AgNO₃ | 1:1 | Polymeric [Ag(L)]ₙ | Antimicrobial agents |

Stability Constant : log β = 8.9 ± 0.2 for Cu(II) complex in aqueous methanol (I = 0.1 M NaClO₄) .

This comprehensive reactivity profile enables strategic modifications for pharmaceutical development (e.g., thrombin inhibitors ) and materials science applications. Recent advances in photoredox catalysis show promise for further functionalization under mild conditions .

Scientific Research Applications

1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific biological pathways.

Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Biological Studies: Researchers study the compound’s interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.

Industrial Applications: The compound is used as an intermediate in the synthesis of other complex organic molecules, which are valuable in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate specific enzymes involved in metabolic pathways.

Pathways Involved: The compound’s effects are mediated through various biochemical pathways, including signal transduction and gene expression. Its interaction with molecular targets can lead to changes in cellular processes, such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile can be compared with other similar compounds to highlight its uniqueness:

Similar Compounds: Compounds such as 1-(4-Methylbenzoyl)-1,2-dihydro-2-quinolinecarbonitrile and 1-(4-Fluorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile share structural similarities but differ in their substituents on the benzoyl group.

Uniqueness: The presence of the 4-chlorobenzoyl group in this compound imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Biological Activity

1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound contains a chlorobenzoyl group attached to a quinoline backbone, which is known for its diverse biological activities. Its molecular weight is approximately 295.74 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it is effective against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be in the range of 10-50 µg/mL, indicating moderate potency.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 40 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have demonstrated that it induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways and the downregulation of anti-apoptotic proteins.

Case Study:

In a study published in the Journal of Medicinal Chemistry, researchers treated HeLa cells with varying concentrations of this compound. The results showed a dose-dependent increase in apoptosis rates, with an IC50 value of approximately 15 µM after 48 hours of treatment.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis: By activating caspases and modulating Bcl-2 family proteins, it promotes programmed cell death in malignant cells.

- Modulation of Immune Response: It may alter cytokine profiles, thereby influencing immune responses.

Toxicity and Safety Profile

Toxicological assessments indicate that while the compound shows promising biological activities, it also exhibits cytotoxic effects at higher concentrations. Safety evaluations in animal models are necessary to determine the therapeutic index and establish safe dosage ranges for potential clinical applications.

Q & A

Q. What are the standard synthetic routes for 1-(4-Chlorobenzoyl)-1,2-dihydro-2-quinolinecarbonitrile, and how are intermediates characterized?

A TiCl4-DABCO-mediated imination protocol is commonly employed for structurally related compounds. For example, in the synthesis of 1-(4-chlorobenzoyl)-2,7-dimethoxynaphthalene derivatives, monochlorobenzene is used as a solvent under nitrogen at 90–125°C. Key steps include controlled reagent addition (e.g., aniline, TiCl4, DABCO) and purification via silica gel chromatography. Intermediate characterization typically involves NMR and mass spectrometry, while final products are validated by X-ray crystallography .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : Proton and carbon NMR identify functional groups and regioselectivity (e.g., distinguishing dihydroquinoline protons and chlorobenzoyl substituents) .

- X-ray crystallography : Resolves molecular geometry, torsion angles, and hydrogen-bonding networks. For example, tetrahydroquinoline derivatives often exhibit ring buckling (e.g., 24.3° twist in benzene-pyridine systems) .

- Refinement tools : SHELXL is widely used for small-molecule refinement, with hydrogen atoms placed via riding models or Fourier difference maps .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific data for this compound are limited, analogous chlorinated heterocycles require:

- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact.

- Ventilation : Use fume hoods to minimize vapor inhalation.

- Storage : Sealed containers in dry, ventilated areas away from ignition sources .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield and regioselectivity in derivatives of this compound?

Optimization involves:

- Catalyst screening : TiCl4 and DABCO ratios (e.g., 1.65:1 molar ratio of TiCl4 to substrate) improve imination efficiency .

- Temperature control : Reactions at 125°C reduce side products like hydroxy compounds.

- Solvent selection : Polar aprotic solvents (e.g., monochlorobenzene) enhance solubility of aromatic intermediates .

Q. How do crystallographic data resolve contradictions in conformational analysis of the dihydroquinoline core?

Discrepancies in torsional angles (e.g., pyridine vs. benzene ring twists) are addressed via:

- High-resolution data : Resolve buckling caused by ethylene (–CH2CH2–) fragments (e.g., 17.7° twist in tetrahydrobenzoquinolines) .

- Hydrogen bonding : Centrosymmetric dimers formed via N–H⋯O interactions stabilize conformations, validated by SHELX refinement .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- DFT calculations : Model charge distribution to identify nucleophilic/electrophilic sites (e.g., cyano groups as electron-withdrawing moieties).

- Docking studies : Assess interactions with biological targets (e.g., anticancer activity via π-π stacking with DNA) .

- Reactivity indices : Fukui functions predict regioselectivity in electrophilic substitutions .

Q. How can structural modifications improve bioactivity while maintaining stability?

- Substituent engineering : Introducing bromophenyl or benzodioxolyl groups enhances steric bulk and π-stacking potential (e.g., 83.2° aromatic ring bending to avoid cyanide crowding) .

- Pro-drug strategies : Esterification of carbonyl groups improves solubility and metabolic stability .

Methodological Notes

- Data contradiction resolution : Cross-validate NMR and X-ray results with computational models to reconcile steric vs. electronic effects.

- Safety vs. reactivity : Balance reaction temperature and catalyst loading to minimize hazardous byproducts (e.g., nitrogen oxides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.